MPO Inhibition Potency of 4-[(3-Chlorophenoxy)methyl]benzohydrazide vs. 4-ABAH (Standard Reference Inhibitor)
4-[(3-Chlorophenoxy)methyl]benzohydrazide exhibits an IC50 of 120 nM against MPO chlorination activity, representing a 2.5-fold improvement in potency compared to 4-aminobenzoic acid hydrazide (4-ABAH), the most widely used reference MPO inhibitor in the field (IC50 = 300 nM) [1]. This potency difference is substantial in the context of MPO inhibitor development, where lead compounds with IC50 < 500 nM are considered viable starting points for optimization [2].
| Evidence Dimension | Inhibitory potency (IC50) against MPO chlorination activity |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | 4-Aminobenzoic acid hydrazide (4-ABAH): 300 nM |
| Quantified Difference | 2.5-fold lower IC50 (higher potency) |
| Conditions | Aminophenyl fluorescein assay; MPO (unknown origin); 10 min incubation followed by NaCl addition |
Why This Matters
For laboratories establishing MPO inhibition assays or screening campaigns, this compound offers a 2.5× potency advantage over the standard reference inhibitor, enabling detection of more subtle inhibitory effects and reducing the compound quantity required per assay.
- [1] BindingDB. BDBM50567716 (CHEMBL4846080). Myeloperoxidase (Human) IC50 = 120 nM. Curated by ChEMBL/Bristol-Myers Squibb. View Source
- [2] Soubhye J, Aldib I, Delporte C, Prévost M, Dufrasne F, Antwerpen PV. The development of myeloperoxidase inhibitors. Bioorg Med Chem. 2018;26(23-24):5939-5951. View Source
